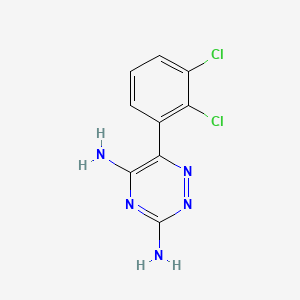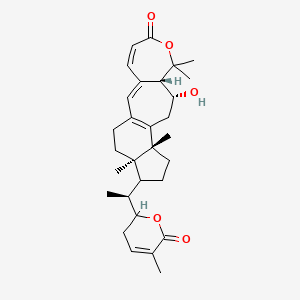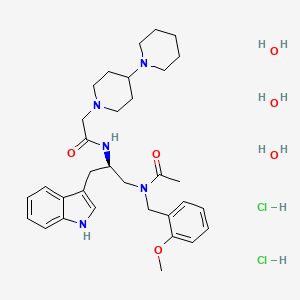
ラシオカウリン
説明
Lasiokaurin is a Kaurene-type diterpenoid from Isodon species.
科学的研究の応用
抗がん活性
ラシオカウリンは、特にトリプルネガティブ乳がん(TNBC)に対して顕著な抗がん活性を示しています . このタイプの癌は、高い浸潤性と予後不良で知られています . ラシオカウリンは、TNBC細胞において細胞周期停止、アポトーシス、およびDNA損傷を誘導することが判明しています .
細胞転移の阻害
抗がん特性に加えて、ラシオカウリンは細胞転移を阻害することも判明しています . これは、転移が癌の進行と死亡率における主要な要因であるため、癌治療の文脈において特に重要です .
細胞周期停止の誘導
ラシオカウリンは、G2/M期に特異的に細胞周期停止を誘導することが判明しています . これは、癌細胞の分裂を停止させることができ、それによって癌の増殖を阻害することを意味します .
PI3K/Akt/mTOR経路の阻害
ホスファチジルイノシトール3キナーゼ/タンパク質キナーゼB/ラパマイシンの哺乳類標的(PI3K/Akt/mTOR)経路は、多くの種類の癌における重要なシグナル伝達経路です . ラシオカウリンは、この経路の活性化を効果的に阻害することが判明しています .
STAT3の阻害
シグナル伝達と転写活性化因子3(STAT3)は、ヒトではSTAT3遺伝子によってコードされているタンパク質です。 それは、ヒトではSTAT3遺伝子によってコードされている転写因子です . ラシオカウリンは、STAT3の活性化を阻害することが判明しており、それによってTNBCに対するマルチターゲット療法の可能性が確立されています .
抗菌活性
作用機序
Target of Action
Lasiokaurin, also known as Lasiodin, is a natural diterpenoid found in Isodon plants . It primarily targets triple-negative breast cancer (TNBC) cells . TNBC is a subtype of breast cancer that lacks estrogen receptors (ERs), progesterone receptors (PRs), and human epidermal growth receptor 2 (HER2) . Lasiokaurin also targets Polo-like kinase 1 (PLK1) , a protein that plays a crucial role in cell cycle progression .
Mode of Action
Lasiokaurin interacts with its targets to induce significant anti-TNBC activity both in vitro and in vivo . It induces cell cycle arrest , specifically at the G2/M phase , and triggers apoptosis . It also causes DNA damage in TNBC cells and inhibits cell metastasis .
Biochemical Pathways
Lasiokaurin affects several biochemical pathways. It effectively inhibits the activation of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and signal transducer and activator of transcription 3 (STAT3) . These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, Lasiokaurin suppresses the progression of TNBC .
Pharmacokinetics
The adme properties of a drug-like molecule play a crucial role in its bioavailability
Result of Action
The action of Lasiokaurin results in significant suppression of cell viability in breast cancer cell lines . It inhibits the clonogenic ability and DNA synthesis of breast cancer cells . Moreover, it induces apoptosis and G2/M cell cycle arrest in SK-BR-3 and MDA-MB-231 cells . Lasiokaurin also reduces PLK1 mRNA and protein expression in breast cancer, accompanied by downregulating CDC25C and AKT phosphorylation .
生化学分析
Biochemical Properties
Lasiokaurin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Lasiokaurin has been shown to inhibit the activity of the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the signal transducer and activator of transcription 3 (STAT3) pathway . These interactions are pivotal in its antimicrobial and antitumor activities, as they lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Cellular Effects
Lasiokaurin exerts significant effects on various cell types and cellular processes. In triple-negative breast cancer (TNBC) cells, Lasiokaurin induces cell cycle arrest at the G2/M phase, promotes apoptosis, and causes DNA damage . Additionally, it inhibits cell metastasis and affects cell signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways . These effects highlight the compound’s potential as a multitarget therapeutic agent against cancer.
Molecular Mechanism
The molecular mechanism of Lasiokaurin involves several key interactions at the molecular level. Lasiokaurin regulates the expression of PLK1, a critical protein involved in cell cycle progression, leading to G2/M phase arrest and apoptosis in breast cancer cells . It also downregulates the phosphorylation of CDC25C and AKT, further inhibiting cancer cell proliferation . These molecular interactions underscore the compound’s potential in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lasiokaurin have been observed to change over time. Studies have shown that Lasiokaurin induces apoptosis and cell cycle arrest in a time-dependent manner . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function. For instance, prolonged exposure to Lasiokaurin leads to sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Lasiokaurin vary with different dosages in animal models. In studies involving murine models of gastric cancer, Lasiokaurin exhibited potent antitumor activity at specific dosages . Higher doses of the compound were associated with increased cytotoxicity and adverse effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Lasiokaurin is involved in several metabolic pathways. It interacts with enzymes such as PLK1 and CDC25C, which are crucial for cell cycle regulation . Additionally, Lasiokaurin affects the PI3K/Akt/mTOR pathway, influencing metabolic flux and metabolite levels in cancer cells . These interactions contribute to the compound’s antitumor effects.
Transport and Distribution
Within cells and tissues, Lasiokaurin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for the compound’s therapeutic efficacy, as they ensure its delivery to the intended cellular compartments.
Subcellular Localization
Lasiokaurin’s subcellular localization plays a critical role in its activity and function. The compound is known to localize to specific cellular compartments, including the mitochondria, where it induces apoptosis through mitochondrial depolarization . Additionally, Lasiokaurin’s targeting signals and post-translational modifications direct it to other organelles, further enhancing its therapeutic potential.
特性
IUPAC Name |
(9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLJZNVICMJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951576 | |
| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-08-6 | |
| Record name | Lasiokaurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,14-Trihydroxy-15-oxo-7,20-epoxykaur-16-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)









